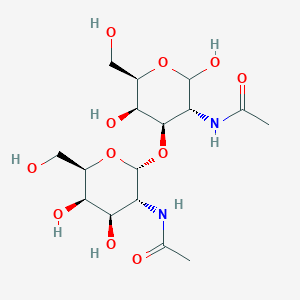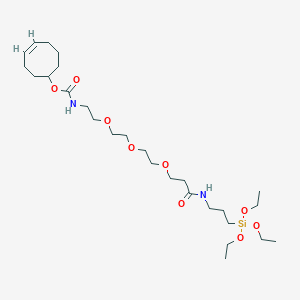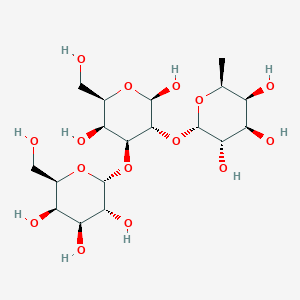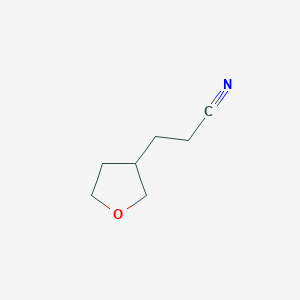
Tco-peg8-tco
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tco-peg8-tco, also known as di(cyclooct-4-en-1-yl) (3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diyl)dicarbamate, is a polyethylene glycol-based compound. It is primarily used as a PROTAC linker, which facilitates the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to degrade specific proteins within cells, making this compound a valuable tool in chemical biology and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
Tco-peg8-tco is synthesized through a series of chemical reactions involving the attachment of trans-cyclooctene (TCO) groups to a polyethylene glycol (PEG) backbone. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as a carbodiimide, to introduce reactive groups.
Attachment of TCO Groups: The activated PEG is then reacted with TCO groups under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade reagents.
Scalable Reaction Conditions: The activated PEG is reacted with TCO groups in large reactors, ensuring consistent quality and yield.
化学反应分析
Types of Reactions
Tco-peg8-tco undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The TCO groups in this compound react with tetrazine compounds in an inverse electron demand Diels-Alder reaction, forming stable covalent bonds.
Substitution Reactions: The PEG backbone can undergo substitution reactions with various functional groups, allowing for further modification.
Common Reagents and Conditions
Tetrazine Compounds: Used in cycloaddition reactions with TCO groups.
Carbodiimides: Used for the activation of PEG chains.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various PROTACs and other bioconjugates, which are used in research and therapeutic applications .
科学研究应用
Tco-peg8-tco has a wide range of scientific research applications, including:
Chemical Synthesis: Used as a linker in the synthesis of complex molecules.
Bio-Conjugation: Facilitates the precise labeling and tagging of biomolecules for biomedical research.
Molecular Imaging: Used in the development of imaging agents for diagnostic purposes.
Drug Delivery: Enhances the pharmacokinetic properties and targeting capabilities of therapeutic agents
作用机制
Tco-peg8-tco exerts its effects through the following mechanisms:
相似化合物的比较
Similar Compounds
Tco-peg4-tco: A shorter PEG linker with similar reactivity but different solubility and pharmacokinetic properties.
Tco-peg12-tco: A longer PEG linker with enhanced solubility and longer circulation time in vivo.
Uniqueness
Tco-peg8-tco is unique due to its optimal balance between solubility, reactivity, and pharmacokinetic properties. Its PEG8 backbone provides sufficient flexibility and water solubility, while the TCO groups ensure efficient and specific reactions with tetrazine compounds .
属性
分子式 |
C36H64N2O12 |
|---|---|
分子量 |
716.9 g/mol |
IUPAC 名称 |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H64N2O12/c39-35(49-33-11-7-3-1-4-8-12-33)37-15-17-41-19-21-43-23-25-45-27-29-47-31-32-48-30-28-46-26-24-44-22-20-42-18-16-38-36(40)50-34-13-9-5-2-6-10-14-34/h1-3,5,33-34H,4,6-32H2,(H,37,39)(H,38,40)/b3-1-,5-2- |
InChI 键 |
SPZWBIMXUPJMBJ-LEWNYYKSSA-N |
手性 SMILES |
C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CC/C=C\CCC2 |
规范 SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B15061848.png)
![2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B15061849.png)


![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)

![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)



